2-(4-Nitrophenoxy)ethanol

Descripción general

Descripción

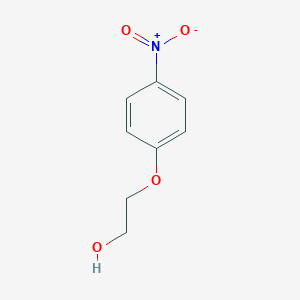

2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8) is a nitroaromatic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.164 g/mol . Structurally, it consists of a phenoxy group substituted with a nitro group at the para position and a hydroxyethyl chain at the oxygen atom. This compound is classified as a neolignan analogue, a group known for diverse pharmacological activities, including antioxidant, anti-leishmanial, and antitumor properties . It serves as a key intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenoxy)ethanol can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitrophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-nitrophenoxy)acetaldehyde or 2-(4-nitrophenoxy)acetic acid.

Reduction: Formation of 2-(4-aminophenoxy)ethanol.

Substitution: Formation of various substituted ethers or amines.

Aplicaciones Científicas De Investigación

Chemistry

2-(4-Nitrophenoxy)ethanol serves as an important intermediate in organic synthesis. It is utilized in the production of more complex molecules, acting as a building block for various chemical reactions such as:

- Oxidation : Can be oxidized to form 2-(4-nitrophenoxy)acetaldehyde or 2-(4-nitrophenoxy)acetic acid.

- Reduction : Can be reduced to yield 2-(4-aminophenoxy)ethanol.

- Substitution : Capable of forming various substituted ethers or amines depending on the reagents used.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. Its nitrophenyl group can modulate enzyme activity and receptor binding, which is critical for understanding its biological effects. Studies have shown that it may influence cellular processes by affecting signaling pathways and gene expression .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its interactions with biological molecules suggest possible applications in treating diseases, particularly those related to inflammation and cancer. Preliminary studies indicate that derivatives of this compound exhibit anticancer properties by interacting with DNA and inhibiting tumor growth .

Case Study 1: Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). These studies utilized electrochemical methods to assess binding affinities to DNA, indicating potential for development into effective chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

In another study, compounds related to this compound were tested for antimicrobial activity. The presence of the nitrophenyl group was found to enhance interactions with bacterial membranes, leading to increased efficacy against pathogens. This highlights its potential use in pharmaceutical formulations aimed at combating infections .

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrophenoxy)ethanol involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ethoxy group can also interact with enzymes, affecting their activity and function .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural Analogs of 2-(4-Nitrophenoxy)ethanol

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-(3-Nitrophenoxy)ethanol | 16365-26-7 | C₈H₉NO₄ | 183.164 | Nitro group at meta position |

| 2-(4-Methoxyphenyl)ethanol | 702-23-8 | C₉H₁₂O₂ | 152.190 | Methoxy substituent (electron-donating) instead of nitro |

| 2-(4-Phenylphenoxy)ethanol | 19070-95-2 | C₁₄H₁₄O₂ | 214.264 | Additional phenyl group on phenoxy ring |

| 2-(4-Benzylphenoxy)ethanol | 85983-26-2 | C₁₅H₁₆O₂ | 228.291 | Benzyl substituent on phenoxy ring |

Key Insights :

- Nitro Position: The para-nitro group in this compound enhances its electron-withdrawing effects, increasing reactivity in nucleophilic substitutions compared to the meta-nitro isomer .

- Substituent Effects: Replacing the nitro group with a methoxy group (as in 2-(4-methoxyphenyl)ethanol) shifts the compound’s electronic profile, reducing acidity and altering solubility in polar solvents .

- Bulkier Groups: Compounds like 2-(4-phenylphenoxy)ethanol exhibit lower solubility in water due to increased hydrophobicity from aromatic substituents .

Comparison with Functional Derivatives

Table 2: Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Key Functional Differences | Applications |

|---|---|---|---|---|

| 2-(4-Nitrophenoxy)ethyl acetate | 6941-80-6 | C₁₀H₁₁NO₅ | Esterified hydroxyl group (acetate) | Enhanced stability for polymer synthesis |

| 4-(4-Nitrophenoxy)piperidinemethane | 53408-96-1 | C₁₂H₁₅N₃O₃ | Piperidine ring substitution | Pharmaceutical intermediates |

| 1,17-Bis(4-nitrophenoxy)-pentaoxaheptadecane | 14467-69-7 | C₂₅H₃₂N₂O₁₂ | Crown ether structure | Ion-selective sensors or catalysts |

Key Insights :

- Ester Derivatives: The acetate derivative (2-(4-nitrophenoxy)ethyl acetate) exhibits improved thermal stability, making it suitable for high-temperature reactions .

- Heterocyclic Modifications: Incorporation of a piperidine ring (as in 4-(4-nitrophenoxy)piperidinemethane) introduces basicity, enhancing binding to biological targets like kinase enzymes .

- Macrocyclic Structures : Crown ether derivatives leverage nitro groups for selective ion binding, a property absent in the parent compound .

Comparison in Pharmacological Activities

Key Insights :

- The para-nitro configuration in this compound is critical for its antioxidant and antitumor properties, likely due to efficient electron withdrawal stabilizing radical intermediates .

- Piperidine-containing analogs show promise in targeting neurological receptors, highlighting the impact of structural hybridization on pharmacological profiles .

Actividad Biológica

2-(4-Nitrophenoxy)ethanol, also known as β-Hydroxyethyl p-nitrophenyl ether, is an organic compound with the molecular formula C₈H₉NO₄. This compound possesses unique biological activities attributed to its nitro and hydroxyl functional groups. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉NO₄

- CAS Number : 16365-27-8

- Key Functional Groups :

- Nitro group (-NO₂)

- Hydroxyl group (-OH)

The presence of the nitro group enhances the compound's reactivity and biological interactions, making it significant in various research fields.

This compound exhibits biological activity primarily through its interaction with specific enzymes and biological molecules. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. Additionally, the ethoxy group may interact with enzymes, influencing their activity and function.

Enzyme Interactions

This compound acts as a substrate for certain enzymes, notably phosphatases. The cleavage of the nitrophenoxy group has been studied in enzyme kinetics and inhibition assays, demonstrating its potential as a marker molecule in biochemical research.

Antitumor Activity

Research indicates that this compound possesses antitumor properties , suggesting its relevance in medicinal chemistry. Studies have shown that compounds with similar nitro groups often exhibit cytotoxic effects against various cancer cell lines. For instance, nitro-containing compounds can produce reactive intermediates that bind to DNA, leading to cell death .

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics. The mechanism typically involves the reduction of the nitro group to generate toxic intermediates that damage microbial DNA .

Case Studies and Research Findings

-

Study on Enzyme Kinetics :

- Objective : To evaluate the enzyme inhibition potential of this compound.

- Method : Kinetic assays were performed using various concentrations of the compound.

- Findings : Significant inhibition was observed in phosphatase activity at higher concentrations, indicating potential applications in drug development.

-

Antitumor Efficacy Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : Different concentrations of this compound were tested against breast cancer cells.

- Results : The compound showed dose-dependent cytotoxicity, supporting its potential as an antitumor agent.

- Antimicrobial Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Aminophenoxy)ethanol | C₈H₉NO₃ | Contains an amino group instead of a nitro group |

| 2-(4-Chlorophenoxy)ethanol | C₈H₉ClO₃ | Contains a chlorine atom; less reactive |

| 4-Nitrophenol | C₆H₄N₂O₃ | Lacks ethoxy group; primarily used in organic synthesis |

The structural differences among these compounds influence their reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Nitrophenoxy)ethanol with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution between 4-nitrophenol and ethylene oxide or ethylene carbonate under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water yields >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via GC-MS or HPLC (C18 column, λ = 254 nm) .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) for definitive structural confirmation. Crystallize the compound in ethanol, and collect data using a diffractometer (e.g., Stoe IPDS II) with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL-97 provides bond lengths (e.g., C-O = 1.38–1.42 Å) and angles (e.g., C-O-C = 115°–120°), corroborating the ether linkage . Complementary NMR analysis (¹H: δ 4.2–4.4 ppm for OCH₂CH₂OH; ¹³C: δ 70–75 ppm for OCH₂) and FTIR (ν = 1250 cm⁻¹ for C-O-C) further validate the structure .

Q. What spectroscopic techniques are optimal for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 300 nm, ε ≈ 10,000 M⁻¹cm⁻¹ for the nitro group) provides sensitivity down to 0.1 µg/mL. For trace analysis, LC-MS/MS (ESI⁻ mode, m/z 198 [M-H]⁻) is recommended. Calibrate using deuterated analogs (e.g., 4-nitrophenol-d₄) to avoid matrix interference .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) show hydrolysis of the ether bond at pH >10 (t₁/₂ = 24 h at pH 12, 25°C). Use UV-Vis kinetics (loss of absorbance at 300 nm) to track degradation. Computational modeling (DFT, B3LYP/6-31G*) predicts hydrolysis via SN2 mechanisms, with transition-state energy barriers correlating with experimental rates .

Q. What strategies resolve conflicting data on the cytotoxicity of this compound in mammalian cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 µM vs. 200 µM in HepG2) may arise from metabolic variability. Perform comparative assays:

- In vitro : Use MTT and LDH leakage assays with standardized protocols (e.g., 24 h exposure, 10% FBS).

- Metabolite profiling : Identify oxidative metabolites (e.g., 4-nitrophenoxyacetic acid) via LC-HRMS and assess their toxicity .

- Mechanistic studies : Evaluate ROS generation (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) to clarify mode of action .

Q. How can computational models predict the reactivity of this compound in photochemical reactions?

- Methodological Answer : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra and identify excited-state transitions (e.g., π→π* at 300 nm). Predict photodegradation pathways (e.g., nitro group reduction to amine) using NAMD simulations. Validate with experimental photolysis under UV light (λ = 254 nm) and EPR detection of radical intermediates .

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPAEYFBLRVUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066037 | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16365-27-8 | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016365278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWC6X7XX9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.